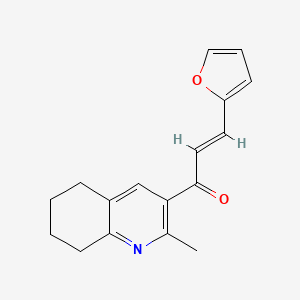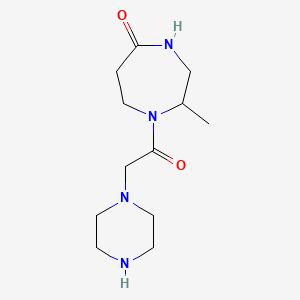![molecular formula C24H25FN2O2 B5359095 1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone](/img/structure/B5359095.png)
1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone, also known as FPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPQ belongs to the quinolinone class of compounds and has been found to exhibit potent activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. This compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammation, and protect against neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been found to inhibit the activity of various cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone is its potent activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been found to exhibit a favorable safety profile in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone. One area of research is to further elucidate the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials. Finally, research is needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
Synthesis Methods
1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the preparation of 4-hydroxyquinolinone, which is then reacted with 2-(4-fluorophenyl)ethylamine to form the intermediate product. The intermediate product is then reacted with 1-(2-bromoacetyl)piperidine to produce the final product, this compound.
Scientific Research Applications
1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been found to exhibit anti-inflammatory activity, with studies showing that it can reduce inflammation in animal models of inflammation. Additionally, this compound has been found to exhibit neuroprotective activity, with studies showing that it can protect against neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-[2-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-oxoethyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-20-11-9-18(10-12-20)7-8-19-4-3-14-27(16-19)24(29)17-26-15-13-23(28)21-5-1-2-6-22(21)26/h1-2,5-6,9-13,15,19H,3-4,7-8,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOOIMOJUDGDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC(=O)C3=CC=CC=C32)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5359019.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5359028.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacrylamide](/img/structure/B5359029.png)
![[1-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B5359034.png)
![7-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5359045.png)
![4-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B5359053.png)


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5359092.png)
![4-[(4-fluorophenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5359094.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-ethyl-N-isopropylisoxazole-3-carboxamide](/img/structure/B5359107.png)

![1-{1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl}ethanone hydrochloride](/img/structure/B5359120.png)